molecular formula C8H12N2O B6236026 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one CAS No. 1178469-22-1

3-(4-methyl-1H-pyrazol-1-yl)butan-2-one

Cat. No.: B6236026
CAS No.: 1178469-22-1
M. Wt: 152.2
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Description

3-(4-Methyl-1H-pyrazol-1-yl)butan-2-one (CAS 1178469-22-1) is an organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . It belongs to the class of pyrazole derivatives, which are five-membered heterocyclic rings known for their significant pharmacological potential and are considered a privileged scaffold in medicinal chemistry . Pyrazole-containing compounds are frequently explored in drug discovery for their diverse biological activities, including as anti-inflammatory, anticancer, antibacterial, and antiviral agents . While the specific research applications for this particular analog are not fully detailed in the literature, related aryl pyrazol-1-yl-propanamide compounds have been investigated as novel Selective Androgen Receptor Degraders (SARDs) and pan-antagonists for the potential treatment of enzalutamide-resistant prostate cancer . These related compounds are designed to bind to multiple domains of the androgen receptor and degrade the AR protein, representing a promising approach to circumvent resistance to current therapies . Researchers can utilize this chemical as a key synthetic intermediate or building block for the development of new pharmaceutical candidates and bioactive molecules. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1178469-22-1

Molecular Formula

C8H12N2O

Molecular Weight

152.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one typically involves the reaction of 4-methyl-1H-pyrazole with a suitable butanone derivative under controlled conditions. One common method involves the use of 4-methyl-1H-pyrazole and 2-butanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-1H-pyrazol-1-yl)butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-methyl-1H-pyrazol-1-yl)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

4-(4-Methylphenyl)butan-2-one

  • Structure : A butan-2-one backbone with a para-methylphenyl substituent .
  • Key Differences: The methylphenyl group is less polar than the pyrazole ring, leading to lower solubility in polar solvents.
  • Applications : Primarily used in organic synthesis as a precursor for fragrances or pharmaceuticals .

4-Phenylbut-3-en-2-one (Benzalacetone)

  • Structure: A conjugated enone system (α,β-unsaturated ketone) with a phenyl group .
  • Key Differences :
    • The α,β-unsaturated carbonyl system enhances electrophilicity, making it reactive toward nucleophiles (e.g., in Michael additions or Diels-Alder reactions).
    • Lacks the pyrazole’s aromatic heterocycle, resulting in distinct electronic and steric properties.
  • Applications : Used in UV-absorbing materials and as a crosslinking agent in polymers .

4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one

  • Structure: A butan-2-one derivative with a substituted phenolic group .
  • Key Differences: The ethoxy and hydroxyl groups enhance solubility in aqueous environments and provide antioxidant properties.

Spiroindeno[1,2-b]quinoxaline Derivatives

  • Structure : Complex spirocyclic systems incorporating 4-methylpyrazole units .
  • Key Differences :
    • The pyrazole ring in these derivatives participates in hydrogen bonding (evidenced by IR peaks at 3357–3264 cm⁻¹), which stabilizes crystal structures .
    • High melting points (270–272°C) suggest strong intermolecular interactions, a trait likely shared with 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one due to its pyrazole moiety .

Data Table: Comparative Properties of Butan-2-one Derivatives

Compound Substituent Melting Point (°C) Key Reactivity/Applications Biological Activity
This compound 4-Methylpyrazole Not reported Coordination chemistry, drug design Potential antimicrobial
4-(4-Methylphenyl)butan-2-one 4-Methylphenyl Not reported Fragrance synthesis Limited
Benzalacetone Phenyl, α,β-unsaturated ~42 Polymer crosslinking, UV absorption None reported
4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one 3-Ethoxy-4-hydroxyphenyl Not reported Antioxidant, antimicrobial formulations Proven antimicrobial
Spiroindenoquinoxaline derivative Multiple pyrazole units 270–272 Multicomponent synthesis Not studied

Research Findings and Implications

  • Synthetic Accessibility : Pyrazole-containing ketones like this compound are typically synthesized via nucleophilic substitution or multicomponent reactions, as seen in spirocyclic analogs .
  • Biological Potential: The pyrazole ring’s nitrogen atoms enable hydrogen bonding and metal coordination, suggesting utility in antimicrobial or anticancer agents, akin to patented ammonium compound mixtures .
  • Stability: Aromatic pyrazole rings enhance thermal stability compared to aliphatic or phenolic analogs, making the compound suitable for high-temperature applications.

Q & A

Q. Table 1: Example Synthetic Protocol

StepReagents/ConditionsPurpose
14-Methylpyrazole, 3-chlorobutan-2-one, K₂CO₃, DMF, 70°C, 12hAlkylation
2Ethanol/water (1:1), recrystallizationPurification

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies substituent positions on the pyrazole ring and ketone group. For example, the methyl group on pyrazole resonates at δ ~2.3 ppm in ¹H NMR .
    • IR : Confirms the presence of C=O (stretch ~1700 cm⁻¹) and C-N (stretch ~1250 cm⁻¹) .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., pyrazole ring planarity, ketone geometry). For related pyrazoles, triclinic crystal systems with space group P1 are common .

Q. Table 2: Example Crystallographic Data

ParameterValue (from )
Space GroupP1
a, b, c (Å)6.8148, 11.1115, 13.8239
α, β, γ (°)70.935, 81.420, 75.829

Advanced: How can researchers resolve contradictions in spectroscopic or biological activity data for this compound?

Answer:

  • Cross-Validation : Use complementary techniques (e.g., NMR + X-ray) to confirm structural assignments. For example, conflicting NOE signals in NMR can be resolved via crystallographic data .
  • Biological Assay Replication : Test activity across multiple cell lines or enzyme isoforms to rule out context-dependent effects. Similar pyrazole derivatives show variable inhibition depending on assay conditions .
  • Statistical Analysis : Apply multivariate methods (e.g., PCA) to distinguish experimental noise from true biological activity .

Advanced: What strategies optimize reaction yields for large-scale synthesis of pyrazole derivatives?

Answer:

  • Catalyst Screening : Transition metals (e.g., Pd/C) or organocatalysts can enhance regioselectivity during alkylation .
  • Continuous Flow Chemistry : Reduces side reactions and improves scalability. For example, flow reactors achieve >80% yield for similar ketone-pyrazole conjugates .
  • In-line Analytics : Use FTIR or HPLC to monitor reaction progress and adjust parameters in real time .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic addition reactions?

Answer:

  • Steric Effects : The 4-methyl group on pyrazole hinders nucleophilic attack at the adjacent nitrogen, directing reactivity toward the ketone moiety .
  • Electronic Effects : Electron-withdrawing groups (e.g., ketone) activate the α-carbon for nucleophilic additions (e.g., Grignard reactions). Substituent effects are quantified via Hammett constants in related pyrazoles .

Q. Table 3: Reactivity Trends

SubstituentReactivity (Relative Rate)
4-MethylModerate (steric hindrance)
4-NO₂High (electron withdrawal)

Advanced: What computational methods predict the biological activity of this compound?

Answer:

  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock. Pyrazole derivatives often show affinity for ATP-binding pockets .
  • QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogous compounds .
  • MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories in GROMACS) .

Basic: What safety precautions are required when handling this compound?

Answer:

  • Toxicity Screening : Conduct Ames tests for mutagenicity, as some pyrazole derivatives exhibit genotoxicity .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated containers .

Advanced: How can researchers address discrepancies in melting point or solubility data across studies?

Answer:

  • Purity Assessment : Use DSC (Differential Scanning Calorimetry) to verify melting points and detect polymorphs .
  • Solvent Screening : Test solubility in aprotic (e.g., DMSO) vs. protic (e.g., MeOH) solvents. For example, related pyrazoles show higher solubility in DMSO due to H-bonding .
  • Inter-lab Collaboration : Share samples with standardized protocols to reconcile data .

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